molecular formula C9H8N2S B1391085 4-Thien-2-ylpyridin-2-amine CAS No. 1159815-95-8

4-Thien-2-ylpyridin-2-amine

Cat. No. B1391085
CAS RN: 1159815-95-8
M. Wt: 176.24 g/mol
InChI Key: RAJCUGZJBWJAPL-UHFFFAOYSA-N
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Description

“4-Thien-2-ylpyridin-2-amine” is a chemical compound with the CAS Number: 1159815-95-8 . Its molecular formula is C9H8N2S and it has a molecular weight of 176.24 g/mol . The compound is also known by other names such as 4-(2-thienyl)-2-pyridinylamine .


Molecular Structure Analysis

The InChI code for “4-Thien-2-ylpyridin-2-amine” is 1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H, (H2,10,11) . The Canonical SMILES representation is C1=CSC(=C1)C2=CC(=NC=C2)N .


Physical And Chemical Properties Analysis

“4-Thien-2-ylpyridin-2-amine” has a molecular weight of 176.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 67.2 Ų . The compound has a Complexity of 152 .

Scientific Research Applications

Microwave-Assisted Synthesis and Derivative Formation

4-Thien-2-ylpyridin-2-amine and its derivatives have been utilized in microwave-assisted synthesis processes. Ankati & Biehl (2010) detailed the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, showcasing its role in creating structurally diverse molecules under microwave heating conditions. The process involved interactions with primary and secondary amines, indicating its versatility in synthetic chemistry (Ankati & Biehl, 2010).

Lipoxygenase Inhibitory Activity

Another research area is the creation of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-amidines, derivatives of 4-Thien-2-ylpyridin-2-amine, which showed inhibitory activity against different lipoxygenases. This finding by Vieweg et al. (1992) indicates potential therapeutic applications, although the chemical stability of these compounds was noted as limited (Vieweg et al., 1992).

Photoredox Catalysis

Rohokale, Koenig, & Dhavale (2016) highlighted the use of Eosin Y photoredox catalysis in reactions involving aryl ketones and benzyl amines, leading to the formation of 2,4,6-trisubstituted pyridines. This process underscores the potential of 4-Thien-2-ylpyridin-2-amine in facilitating reactions under visible light and its role in creating complex molecular structures (Rohokale, Koenig, & Dhavale, 2016).

Catalytic Applications

The compound and its derivatives have been examined for their catalytic properties. Deeken et al. (2006) synthesized aminopyridinato complexes with group 10 metals and explored their applications in aryl-Cl activation and hydrosilane polymerization, indicating the potential of 4-Thien-2-ylpyridin-2-amine in catalysis (Deeken et al., 2006).

Tautomerism and Chemical Functionalities

Bhatia, Malkhede, & Bharatam (2013) discussed the existence of dynamic tautomerism and divalent N(I) character in a related compound, N‐(Pyridin‐2‐yl)thiazol‐2‐amine. Their research presents insights into the electron distribution and tautomeric preferences, which can be relevant for understanding the behavior of similar structures like 4-Thien-2-ylpyridin-2-amine (Bhatia, Malkhede, & Bharatam, 2013).

Biosensor and Smart Window Applications

Ayranci et al. (2015) and Soğancı et al. (2016) explored the use of thienylpyrrole derivatives in biosensor applications and smart window applications, respectively. These studies demonstrate the compound's potential in the field of material science and its applicability in creating responsive materials (Ayranci et al., 2015), (Soğancı et al., 2016).

properties

IUPAC Name

4-thiophen-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJCUGZJBWJAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308876
Record name 4-(2-Thienyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-yl)pyridin-2-amine

CAS RN

1159815-95-8
Record name 4-(2-Thienyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159815-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Thienyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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